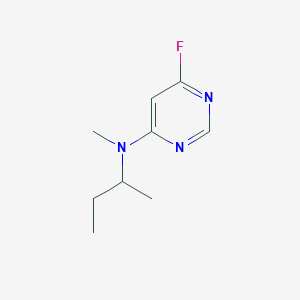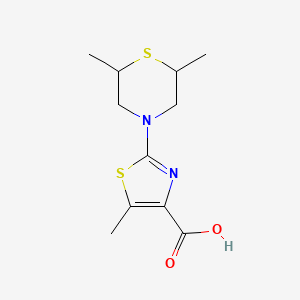![molecular formula C11H16N2O4 B6646726 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid](/img/structure/B6646726.png)
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid is a complex organic compound that features both an oxazole ring and a butanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid typically involves the formation of the oxazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of an appropriate precursor to form the oxazole ring, followed by acylation to introduce the butanoic acid group. Reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reactions to completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole rings.
Substitution: The oxazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler oxazole compounds .
Aplicaciones Científicas De Investigación
2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid involves its interaction with molecular targets such as enzymes and receptors. The oxazole ring can participate in hydrogen bonding and other interactions, influencing the activity of enzymes and pathways involved in various biological processes. The butanoic acid moiety may also play a role in modulating the compound’s solubility and bioavailability .
Comparación Con Compuestos Similares
- 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]propanoic acid
- 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]pentanoic acid
Comparison: Compared to similar compounds, 2-Ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid is unique due to its specific combination of the oxazole ring and butanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
IUPAC Name |
2-ethyl-2-[(1,2-oxazole-3-carbonylamino)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-11(4-2,10(15)16)7-12-9(14)8-5-6-17-13-8/h5-6H,3-4,7H2,1-2H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDIJVCGGDXXBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(CNC(=O)C1=NOC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(2-Hydroxy-5-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646670.png)
![3-[(4-Fluoro-3-methoxybenzoyl)amino]-2,2-dimethylpropanoic acid](/img/structure/B6646683.png)
![2-[[(3,5-Difluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646687.png)
![2-[[(5-Bromo-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646696.png)
![2-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646711.png)
![2-[[(1-Carbamoylpiperidine-3-carbonyl)amino]methyl]-2-ethylbutanoic acid](/img/structure/B6646716.png)
![2-Ethyl-2-[(thiadiazole-4-carbonylamino)methyl]butanoic acid](/img/structure/B6646724.png)
![2-Ethyl-2-[[(1-methyl-6-oxo-4,5-dihydropyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646727.png)
![2-ethyl-2-[[(6-oxo-1H-pyridazine-3-carbonyl)amino]methyl]butanoic acid](/img/structure/B6646731.png)
![1-[(1H-pyrazole-5-carbonylamino)methyl]cyclopentane-1-carboxylic acid](/img/structure/B6646761.png)
